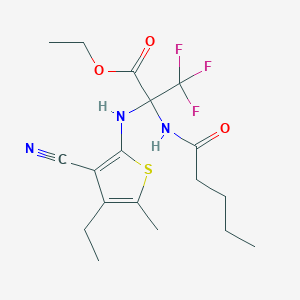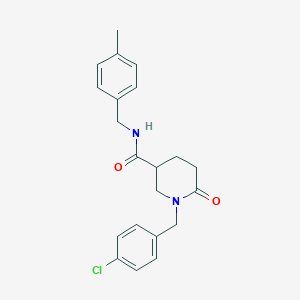![molecular formula C16H31NO B6046306 [1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol](/img/structure/B6046306.png)
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol is a chemical compound that features a piperidine ring substituted with a tert-butyl group on the cyclohexyl moiety and a hydroxymethyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol typically involves the reaction of 4-tert-butylcyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and substituted piperidine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol: Unique due to its specific substitution pattern and structural properties.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
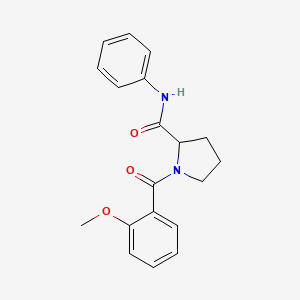
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
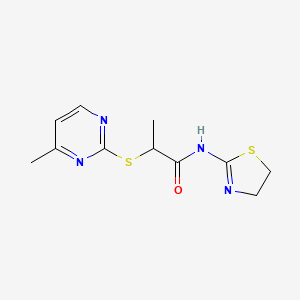
![4,7,7-trimethyl-3-oxo-N-(2-thiophen-2-ylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)
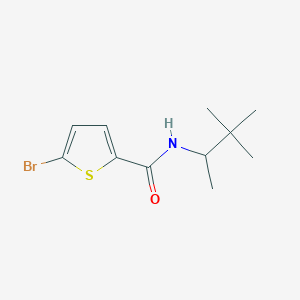
![7-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B6046269.png)
![3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B6046275.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
